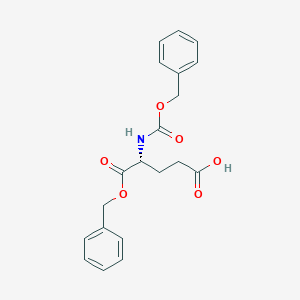

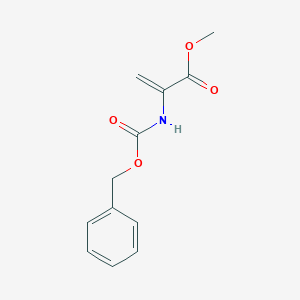

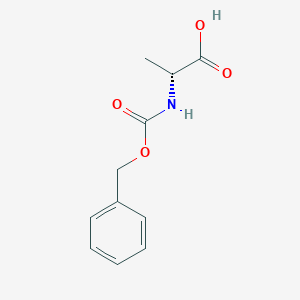

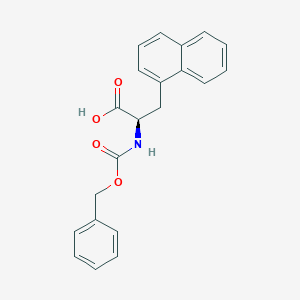

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Descripción general

Descripción

The compound you mentioned is a type of amino acid derivative, which contains a cyclohexane ring, a carboxylic acid group, and a phenylmethoxycarbonyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclohexane carboxylic acid derivative with a phenylmethoxycarbonyl-protected amino group.Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could be converted into an ester or an amide.Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., could be determined experimentally.Aplicaciones Científicas De Investigación

Structural Analysis and Resolution

- A study detailed the structure of a brucinium salt involving the cis-cyclohexane-1,2-dicarboxylic acid, highlighting the resolved (1R,2S) enantiomer within a hydrogen-bonded structure, emphasizing the significance of stereochemistry in molecular interactions (Smith, Wermuth, & Williams, 2012).

Synthesis and Chemical Transformations

- Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides, can be obtained from trans-cyclohexane-1,2-dicarboxylic acid through a simple one-pot procedure. This synthesis showcases the utility of (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid in producing valuable chiral compounds for peptide research (Berkessel, Glaubitz, & Lex, 2002).

Material Science and Environmental Studies

- Research on 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), a compound related in structure and function, has been utilized as a plasticizer to replace phthalates. The study focused on the environmental exposure of DINCH in U.S. adults, highlighting the relevance of cyclohexane derivatives in environmental health and safety assessments (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Catalysis and Chemical Reactions

- An innovative photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2 was developed, where cyclohexane reacts with CO2 to produce cyclohexanecarboxylic acid. This method provides direct access from hydrocarbons to carboxylic acids, demonstrating the potential of cyclohexane derivatives in catalytic transformations for sustainable chemistry (Ishida, Masuda, Imamura, Yamazaki, & Murakami, 2019).

Supramolecular Chemistry

- A novel cyclohexanecarboxylic acid derivative with a chiral amide group was synthesized, and its crystal structure contains two diastereoisomers. This study showcases the intricate details of molecular design and the potential of such compounds in developing advanced materials with specific properties (Takahashi, Okamura, Yamamoto, & Ueyama, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties.

Direcciones Futuras

Future research could focus on exploring the potential applications of this compound in various fields such as medicine, materials science, etc.

Please consult with a professional chemist or a relevant expert for more accurate and detailed information.

Propiedades

IUPAC Name |

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMLWMATNCSIS-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159075 | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

CAS RN |

202867-96-7 | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202867-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.